O-Methyloxime Guanosine-13C15N2
Description
O-Methyloxime Guanosine-¹³C¹⁵N₂ (CAS: 197228-02-7) is a stable isotope-labeled derivative of guanosine, a fundamental nucleoside in RNA. This compound is isotopically enriched with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) at specific positions, enhancing its utility in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is C₁₀¹³CH₁₆N₄¹⁵N₂O₅, with a molecular weight of 315.26 g/mol . The structural modification at the 6-position of the guanine moiety—replacing the carbonyl group with an O-methyloxime functional group—distinguishes it from canonical guanosine derivatives. This modification improves stability against enzymatic degradation and alters solubility profiles .
Properties
Molecular Formula |
C₁₀¹³CH₁₆N₄¹⁵N₂O₅ |
|---|---|
Molecular Weight |
315.26 |
Synonyms |
6-(O-methyloxime) Guanosine-13C15N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below summarizes key structural and isotopic differences between O-Methyloxime Guanosine-¹³C¹⁵N₂ and related guanosine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Functional Modifications | Key Applications |
|---|---|---|---|---|---|
| O-Methyloxime Guanosine-¹³C¹⁵N₂ | C₁₀¹³CH₁₆N₄¹⁵N₂O₅ | 315.26 | ¹³C (position 6), ¹⁵N (positions 1, 2) | 6-O-methyloxime | Metabolic tracing, NMR studies |
| 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | ¹³C₁₀H₁₃¹⁵N₅O₄ | 282.13 | ¹³C (10 positions), ¹⁵N (5 positions) | Deoxyribose sugar | DNA repair studies, isotope dilution |
| 8-Aminoguanosine-¹³C₂,¹⁵N | C₈¹³C₂H₁₄N₅¹⁵NO₅ | 301.23 | ¹³C (2 positions), ¹⁵N (1 position) | 8-amino substitution on guanine | Antiviral research |
| Guanosine-¹³C,¹⁵N₂ hydrate | Not fully specified | 286.22 | ¹³C (1 position), ¹⁵N (2 positions) | Hydrate form, no functional groups | General isotopic labeling |
Key Observations:
Functional Group Modifications: The O-methyloxime group in O-Methyloxime Guanosine-¹³C¹⁵N₂ replaces the carbonyl oxygen at position 6, which is absent in other derivatives like 2'-deoxyguanosine or 8-aminoguanosine. This modification reduces susceptibility to hydrolysis and enhances stability in aqueous environments .
Isotopic Enrichment: While 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ has broader isotopic labeling (10 carbons and 5 nitrogens), O-Methyloxime Guanosine-¹³C¹⁵N₂ targets specific positions (¹³C at position 6 and ¹⁵N at positions 1 and 2), making it ideal for site-specific metabolic studies .
Molecular Weight: The higher molecular weight of O-Methyloxime Guanosine-¹³C¹⁵N₂ (315.26 g/mol) compared to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (282.13 g/mol) reflects the added mass of the O-methyloxime group and isotopic substitution .
Stability and Bioactivity
- O-Methyloxime Guanosine-¹³C¹⁵N₂: The O-methyloxime group confers resistance to enzymatic deamination, a common issue with unmodified guanosine derivatives. This stability is critical for long-term tracer studies in biological systems .
- Comparison with 8-Aminoguanosine-¹³C₂,¹⁵N: The 8-amino substitution in the latter enhances interactions with viral polymerases but reduces metabolic stability compared to O-methyloxime derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
